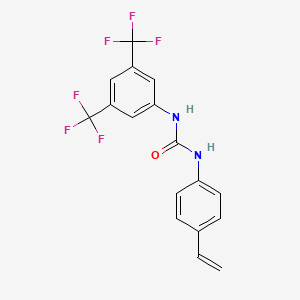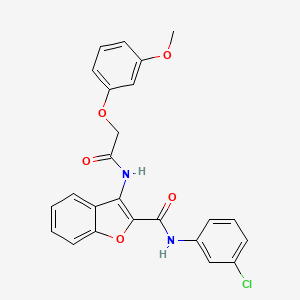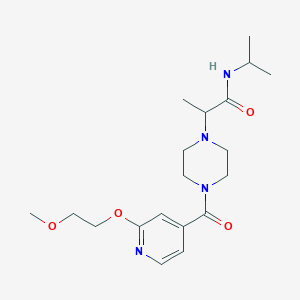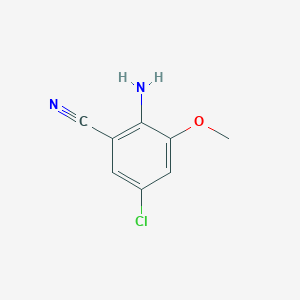
1-(4-Vinylphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Vinylphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea, also known as TP-10, is a chemical compound that has been extensively studied for its potential therapeutic applications. TP-10 belongs to the class of urea derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects.
Wissenschaftliche Forschungsanwendungen
Applications in Dermatological Treatments
1-(4-Vinylphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea, being a urea derivative, shares similarities with urea in its applications, especially in dermatological treatments. Urea is widely recognized for its potent emollient and keratolytic properties, making it an effective treatment for conditions associated with dry and scaly skin. Conditions like ichthyosis, xerosis, atopic dermatitis/eczema, contact dermatitis, and psoriasis/seborrheic dermatitis have shown positive responses to urea treatments. Additionally, urea serves as a penetration-enhancing agent when used in combination with other medications, making it a versatile component in dermatological applications. Mild irritation is the most common side effect, indicating its overall safety and tolerability as a topical agent without systemic toxicity (Pan et al., 2013).
Use in Polymer and Resin Production
Bisphenol A (BPA) and related compounds, similar in structure to this compound, are extensively used in the production of polycarbonate plastics and epoxy resins. The literature indicates that exposure to BPA can alter children's behavior, and similar compounds might exhibit comparable effects. Therefore, the role of such compounds, including this compound, in the synthesis of plastics and resins, and their potential implications on human health, are areas of active research (Ejaredar et al., 2017).
Therapeutic and Toxic Effects
Research also explores the biological roles of urea and its derivatives in various pathological conditions. The dual nature of its therapeutic and toxic effects has been highlighted, stressing the importance of understanding the underlying mechanisms of these effects for safe and effective application. The use of products containing urea and its derivatives, including this compound, necessitates caution, especially in individuals with chronic kidney disease symptoms. However, further studies are required to unravel the full spectrum of their therapeutic effects (Adeyomoye et al., 2022).
Eigenschaften
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(4-ethenylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6N2O/c1-2-10-3-5-13(6-4-10)24-15(26)25-14-8-11(16(18,19)20)7-12(9-14)17(21,22)23/h2-9H,1H2,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFXPTKGARMYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-ethyl-2-[(4-methoxybenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2771454.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2771457.png)
![6-[5-(7H-Purin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2771459.png)
![3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine](/img/structure/B2771461.png)

![ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2771465.png)
![N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2771466.png)

![5-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2771471.png)


![4-(N-butyl-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2771476.png)
![(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid](/img/no-structure.png)
